molecular formula C10H10BrNO5S B3199109 2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid CAS No. 1016771-15-5

2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid

Cat. No.: B3199109
CAS No.: 1016771-15-5
M. Wt: 336.16 g/mol
InChI Key: CPNJRSHKRRQEAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid typically involves multiple steps. One common method includes the reaction of 3-bromophenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with chloroacetic acid under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(3-bromoanilino)-2-oxoethyl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5S/c11-7-2-1-3-8(4-7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNJRSHKRRQEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
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2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
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2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
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2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Reactant of Route 5
2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Reactant of Route 6
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2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid

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